N-[(2Z)-2-{[(3-bromophenyl)carbonyl]amino}-3-(furan-2-yl)prop-2-enoyl]glycine
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Overview
Description
2-[(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETIC ACID is a complex organic compound characterized by the presence of a bromophenyl group, a furan ring, and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETIC ACID typically involves multi-step organic reactions. One common approach is the condensation of 3-bromobenzaldehyde with furan-2-carbaldehyde in the presence of a suitable catalyst to form the intermediate compound. This intermediate is then subjected to further reactions, including amide formation and acetic acid addition, under controlled conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for achieving high purity and yield.
Chemical Reactions Analysis
Types of Reactions
2-[(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom in the bromophenyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Phenyl derivatives.
Substitution: Hydroxyl or amino-substituted derivatives.
Scientific Research Applications
2-[(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETIC ACID has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETIC ACID involves its interaction with specific molecular targets. The bromophenyl group can interact with enzymes or receptors, modulating their activity. The furan ring and acetic acid moiety may also contribute to the compound’s overall biological activity by affecting its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[(2Z)-2-[(3-CHLOROPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETIC ACID: Similar structure but with a chlorine atom instead of bromine.
2-[(2Z)-2-[(3-METHYLPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETIC ACID: Similar structure but with a methyl group instead of bromine.
Uniqueness
The presence of the bromine atom in 2-[(2Z)-2-[(3-BROMOPHENYL)FORMAMIDO]-3-(FURAN-2-YL)PROP-2-ENAMIDO]ACETIC ACID imparts unique chemical properties, such as increased reactivity in substitution reactions and potential biological activities. This makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H13BrN2O5 |
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Molecular Weight |
393.19 g/mol |
IUPAC Name |
2-[[(Z)-2-[(3-bromobenzoyl)amino]-3-(furan-2-yl)prop-2-enoyl]amino]acetic acid |
InChI |
InChI=1S/C16H13BrN2O5/c17-11-4-1-3-10(7-11)15(22)19-13(8-12-5-2-6-24-12)16(23)18-9-14(20)21/h1-8H,9H2,(H,18,23)(H,19,22)(H,20,21)/b13-8- |
InChI Key |
GPWWPZVJEKCVII-JYRVWZFOSA-N |
Isomeric SMILES |
C1=CC(=CC(=C1)Br)C(=O)N/C(=C\C2=CC=CO2)/C(=O)NCC(=O)O |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(=O)NC(=CC2=CC=CO2)C(=O)NCC(=O)O |
Origin of Product |
United States |
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